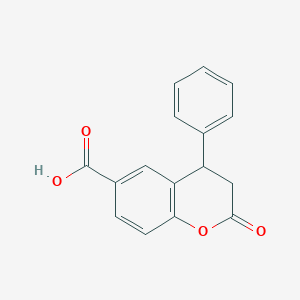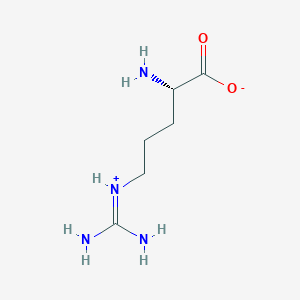
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate, commonly known as L-arginine, is a semi-essential amino acid that plays a crucial role in various physiological processes. It is one of the building blocks of proteins and is involved in the synthesis of nitric oxide, which helps to regulate blood flow and blood pressure. L-arginine is also involved in the immune response, wound healing, and hormone secretion.
Scientific Research Applications
HIV-Protease Assay
(2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, a derivative closely related to (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate, has been used in a selective HIV-protease assay. This assay is vital for detecting HIV-protease activity, which is crucial in HIV research and therapy development (Badalassi et al., 2002).
Anticancer Drug Synthesis
Schiff base organotin(IV) complexes, which include derivatives of amino acetate like (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate, have been synthesized and characterized for their potential as anticancer drugs. These complexes have shown cytotoxic activity against various human tumor cell lines (Basu Baul et al., 2009).
Enzyme Inhibition Studies
Studies on amino acid precursors, including derivatives of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate, have gained attention due to their application as enzyme inhibitors. These compounds have shown potential in inhibiting enzymes like acetylcholinesterase, which is significant for developing treatments for diseases like Alzheimer's (Líns et al., 2015).
Nitric Oxide Synthase Inhibition
Certain derivatives of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate have been used in the design of inhibitors for nitric oxide synthases. These compounds are crucial in the study of diseases where nitric oxide plays a role, such as neurodegenerative disorders and cardiovascular diseases (Ulhaq et al., 1998).
Development of Imaging Agents
Derivatives of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate have been used in the synthesis of precursors for PET radiotracers, which are significant in medical imaging, particularly in tumor detection (Liu et al., 2017).
properties
CAS RN |
104352-01-4 |
|---|---|
Molecular Formula |
C6H14N4O2 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 |
InChI Key |
ODKSFYDXXFIFQN-BYPYZUCNSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])N)C[NH+]=C(N)N |
SMILES |
C(CC(C(=O)[O-])N)C[NH+]=C(N)N |
Canonical SMILES |
C(CC(C(=O)[O-])N)C[NH+]=C(N)N |
Color/Form |
Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol |
melting_point |
244 dec °C Mp 244 dec. (anhyd. 105 °) 244 °C 222°C |
Other CAS RN |
4455-52-1 74-79-3 |
physical_description |
Solid White crystals or crystalline powder; odourless |
Pictograms |
Irritant |
solubility |
182000 mg/L (at 25 °C) 1.04 M 182 mg/mL at 25 °C Insoluble in ethyl ether; slightly soluble in ethanol In water, 1.82X10+5 mg/l @ 25 °C Soluble in water; Insoluble in ether Slightly soluble (in ethanol) |
synonyms |
Arginine Arginine Hydrochloride Arginine, L Isomer Arginine, L-Isomer DL Arginine Acetate, Monohydrate DL-Arginine Acetate, Monohydrate Hydrochloride, Arginine L Arginine L-Arginine L-Isomer Arginine Monohydrate DL-Arginine Acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



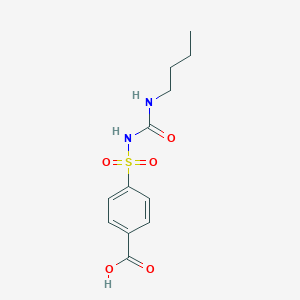


![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)
![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)

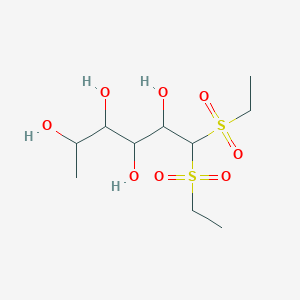
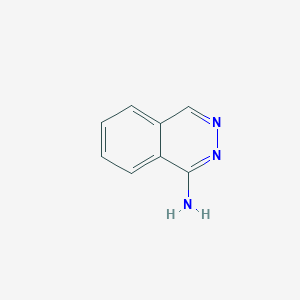
![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)

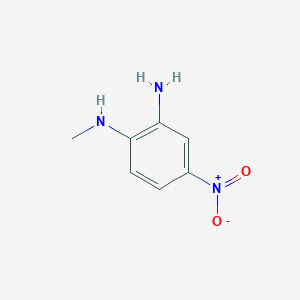
![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)

